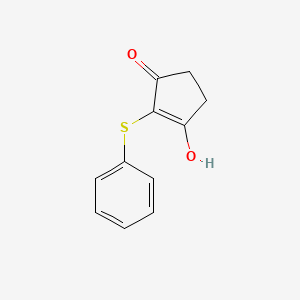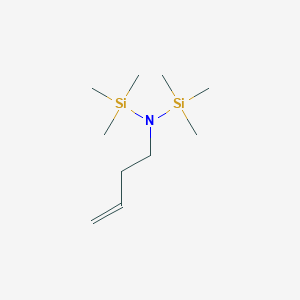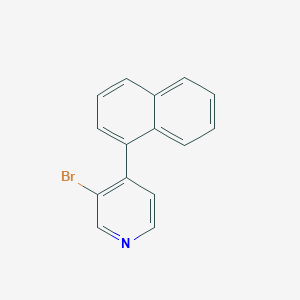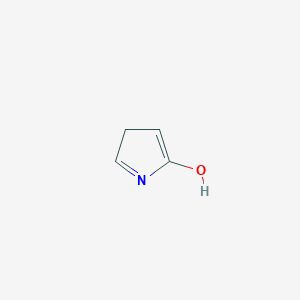![molecular formula C17H23FO4 B14385875 Diethyl [4-(4-fluorophenyl)butyl]propanedioate CAS No. 89326-71-6](/img/structure/B14385875.png)
Diethyl [4-(4-fluorophenyl)butyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [4-(4-fluorophenyl)butyl]propanedioate is a chemical compound that belongs to the class of diethyl esters It is characterized by the presence of a fluorophenyl group attached to a butyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(4-fluorophenyl)butyl]propanedioate typically involves the alkylation of diethyl malonate with 4-(4-fluorophenyl)butyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(4-fluorophenyl)butyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives at the benzylic position.
Scientific Research Applications
Diethyl [4-(4-fluorophenyl)butyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [4-(4-fluorophenyl)butyl]propanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance its binding affinity and specificity towards certain molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the fluorophenyl group.
Diethyl [4-(4-chlorophenyl)butyl]propanedioate: Similar structure but with a chlorine atom instead of fluorine.
Diethyl [4-(4-methylphenyl)butyl]propanedioate: Contains a methyl group instead of fluorine.
Uniqueness
Diethyl [4-(4-fluorophenyl)butyl]propanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
89326-71-6 |
|---|---|
Molecular Formula |
C17H23FO4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
diethyl 2-[4-(4-fluorophenyl)butyl]propanedioate |
InChI |
InChI=1S/C17H23FO4/c1-3-21-16(19)15(17(20)22-4-2)8-6-5-7-13-9-11-14(18)12-10-13/h9-12,15H,3-8H2,1-2H3 |
InChI Key |
YOQUTFOLZCYAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCC1=CC=C(C=C1)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)
![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)
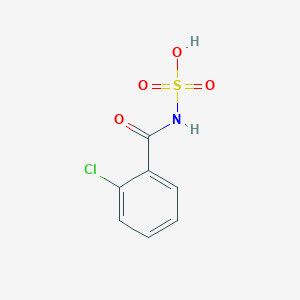
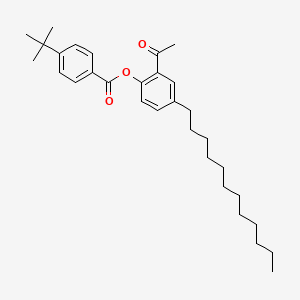
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)


![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)
